2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
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Overview
Description
2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is a synthetic compound known for its unique chemical structure, which includes a trifluoromethyl group
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide typically involves the reaction of 2-methyl-2-oxirane carboxylic acid with 4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Comparison with Similar Compounds
- 2-methyl-N-[3-(trifluoromethyl)phenyl]oxirane-2-carboxamide
- 2-methyl-N-[4-(difluoromethyl)phenyl]oxirane-2-carboxamide
- 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxylate
Uniqueness: 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the oxirane ring also adds to its distinctiveness, providing a reactive site for various chemical transformations .
Properties
IUPAC Name |
2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-10(6-17-10)9(16)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENCNLXZXGEACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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